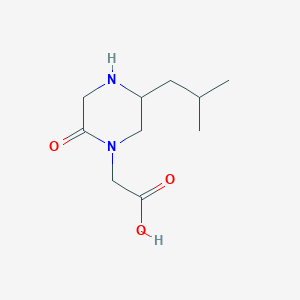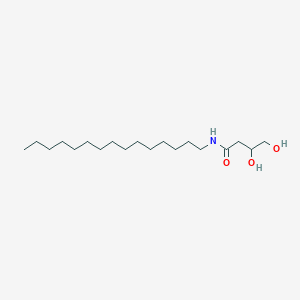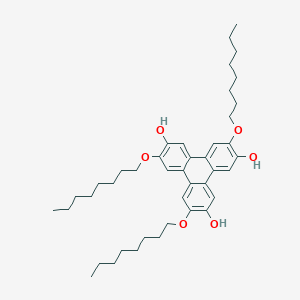
3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol: is an organic compound with the molecular formula C42H60O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three octyloxy groups and three hydroxyl groups attached to the triphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol typically involves the following steps:
Formation of the Triphenylene Core: The triphenylene core can be synthesized through cyclization reactions involving suitable precursors such as benzene derivatives.
Introduction of Octyloxy Groups: The octyloxy groups are introduced through etherification reactions, where octanol reacts with the hydroxyl groups on the triphenylene core under acidic or basic conditions.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of deoxygenated derivatives.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Alkyl halides, alcohols, or other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Deoxygenated triphenylene derivatives.
Substitution Products: Triphenylene derivatives with different alkoxy or functional groups.
Scientific Research Applications
Chemistry: 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol is used as a building block in the synthesis of advanced materials, including liquid crystals and organic semiconductors. Its unique structure allows for the formation of ordered molecular assemblies, which are essential for the development of high-performance electronic devices.
Biology: In biological research, this compound is used as a probe to study molecular interactions and self-assembly processes. Its ability to form stable complexes with biomolecules makes it a valuable tool in the investigation of biological systems.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable micelles and vesicles. These properties can be exploited to encapsulate and deliver therapeutic agents to specific targets in the body.
Industry: In the industrial sector, this compound is used in the production of advanced coatings, adhesives, and polymers. Its unique properties enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions facilitate the formation of ordered molecular assemblies and complexes, which are essential for its applications in materials science and biology.
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, stabilizing the molecular assemblies.
π-π Stacking: The aromatic triphenylene core can engage in π-π stacking interactions, promoting the formation of ordered structures.
Hydrophobic Interactions: The octyloxy groups contribute to hydrophobic interactions, enhancing the stability of micelles and vesicles.
Comparison with Similar Compounds
- 3,7,10-Tris(pentyloxy)triphenylene-2,6,11-triol
- 2,3,6,7,10,11-Hexahydroxytriphenylene
- 2,3,6,7,10,11-Hexa(octyloxy)triphenylene
Uniqueness: 3,7,10-Tris(octyloxy)triphenylene-2,6,11-triol is unique due to the presence of both octyloxy and hydroxyl groups, which provide a balance of hydrophobic and hydrophilic properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
906663-86-3 |
|---|---|
Molecular Formula |
C42H60O6 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
3,7,10-trioctoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C42H60O6/c1-4-7-10-13-16-19-22-46-40-28-34-31(25-37(40)43)32-26-38(44)41(47-23-20-17-14-11-8-5-2)29-35(32)36-30-42(39(45)27-33(34)36)48-24-21-18-15-12-9-6-3/h25-30,43-45H,4-24H2,1-3H3 |
InChI Key |
MUUIMRVVGKZCGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCCC)OCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
![5'-Chlorospiro[cyclohexane-1,3'-indole]](/img/structure/B14187520.png)

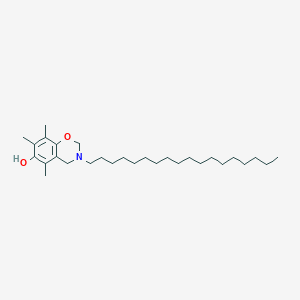

![1-Methyl-8-nitro-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14187549.png)

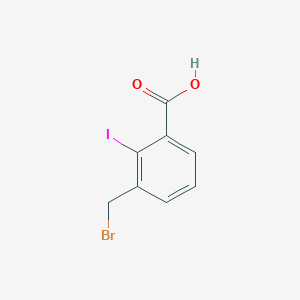

![Methyl 2-[(2,6-dichloropyridin-4-yl)methoxy]benzoate](/img/structure/B14187582.png)

